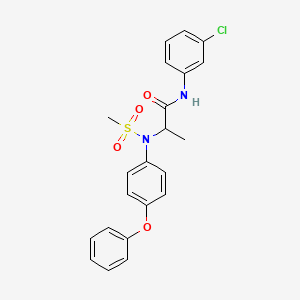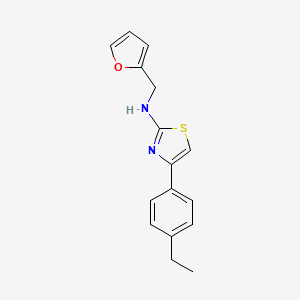
N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
描述
N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, commonly referred to as CPMA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. CPMA is a small molecule that has shown promising results in treating various diseases and disorders. In
作用机制
The exact mechanism of action of CPMA is not fully understood. However, studies have shown that CPMA inhibits the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of inflammatory prostaglandins. CPMA also inhibits the activity of protein kinase C (PKC) enzymes, which play a crucial role in cell signaling pathways. These actions of CPMA are thought to contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
CPMA has been shown to have several biochemical and physiological effects. Studies have shown that CPMA reduces the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. CPMA also reduces the production of reactive oxygen species (ROS), which are known to cause cellular damage. Additionally, CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
CPMA has several advantages as a research tool. It is a small molecule that can be easily synthesized in the laboratory. CPMA has also been shown to have low toxicity in animal studies. However, the limitations of CPMA include its low solubility in water, which can make it difficult to administer in vivo. Additionally, CPMA has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for the research of CPMA. One potential direction is to study the potential use of CPMA in combination with other drugs for the treatment of cancer. Another direction is to study the potential use of CPMA in treating other inflammatory diseases such as osteoarthritis and inflammatory bowel disease. Additionally, future research could focus on improving the solubility of CPMA in water to enhance its efficacy in vivo.
Conclusion:
CPMA is a promising chemical compound that has shown potential therapeutic applications in various diseases and disorders. Its anti-inflammatory, analgesic, and anti-cancer properties make it a valuable research tool for the development of new drugs. However, further research is needed to fully understand the mechanism of action of CPMA and its potential therapeutic applications.
科学研究应用
CPMA has been extensively researched for its potential therapeutic applications in various diseases and disorders. Several studies have shown that CPMA has anti-inflammatory, analgesic, and anti-cancer properties. CPMA has been studied for its potential use in treating diseases such as rheumatoid arthritis, cancer, and neuropathic pain.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16(22(26)24-18-8-6-7-17(23)15-18)25(30(2,27)28)19-11-13-21(14-12-19)29-20-9-4-3-5-10-20/h3-16H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQBAKANKUJXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4016599.png)
![3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B4016608.png)
![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4016612.png)
![N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4016628.png)
![(3,4-dimethoxybenzyl){2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B4016634.png)

![2-methoxy-4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B4016650.png)
![N-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4016655.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4016656.png)
![6-methyl-4-(4-methylphenyl)-1-[(2-methyl-2-propen-1-yl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4016658.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4016666.png)

![1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4016690.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4016696.png)